5-ethyl-2-methylpyridin-3-amine
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Overview
Description
5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This method is efficient and produces the compound in good yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as the oxidizing agent.
Substitution: Palladium-catalyzed Suzuki cross-coupling reactions typically use arylboronic acids and palladium catalysts under mild conditions.
Major Products Formed
Oxidation: Nicotinic acid.
Substitution: Various aryl-substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylpyridin-3-amine and its derivatives involves interactions with various molecular targets and pathways. For example, its conversion to nicotinic acid involves oxidative decarboxylation, which is a key step in the biosynthesis of this essential vitamin . The biological activities of its derivatives, such as anti-thrombolytic effects, are mediated through interactions with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: Similar structure but lacks the ethyl group at the 5-position.
2-Amino-3-methylpyridine: Similar structure but lacks the ethyl group and has an amino group at the 2-position.
Uniqueness
5-Ethyl-2-methylpyridin-3-amine is unique due to the presence of both an ethyl group at the 5-position and a methyl group at the 2-position, which confer distinct chemical and biological properties. Its ability to serve as a precursor to nicotinic acid and its involvement in various substitution reactions highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
2384551-35-1 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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